![molecular formula C30H26N2O4S B302798 7-phenyl-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302798.png)
7-phenyl-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
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Overview
Description
7-phenyl-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a heterocyclic organic molecule that contains a thiazole and a quinazolinone ring system, which makes it an interesting candidate for biological studies.
Mechanism of Action
The exact mechanism of action of 7-phenyl-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in the progression of diseases. It has also been shown to induce apoptosis in cancer cells, which makes it a potential chemotherapeutic agent.
Biochemical and Physiological Effects:
Studies have shown that 7-phenyl-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one exhibits potent antioxidant and anti-inflammatory effects. It has also been shown to inhibit the growth of cancer cells and exhibit antiviral and antifungal activities. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-phenyl-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one in lab experiments is its potential to exhibit potent biological activities. However, one of the limitations of using this compound is its relatively complex synthetic method, which may limit its availability and use in certain research settings.
Future Directions
There are several future directions for research involving 7-phenyl-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one. One possible direction is to study its potential as a chemotherapeutic agent for the treatment of cancer. Another direction is to explore its potential as an antiviral and antifungal agent. Further studies are also needed to fully understand its mechanism of action and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 7-phenyl-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves the reaction of 2-amino-4-phenylthiazole with 3,4,5-trimethoxybenzaldehyde in the presence of acetic acid. The resulting product is then treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to afford the final compound. This synthetic method has been optimized to achieve high yields and purity of the product.
Scientific Research Applications
The compound 7-phenyl-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and antifungal activities. Studies have also shown that this compound exhibits potent antioxidant and anti-inflammatory properties, which makes it a promising candidate for the treatment of various diseases.
properties
Product Name |
7-phenyl-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one |
---|---|
Molecular Formula |
C30H26N2O4S |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(14E)-11-phenyl-14-[(3,4,5-trimethoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C30H26N2O4S/c1-34-23-15-18(16-24(35-2)28(23)36-3)17-25-29(33)32-27(20-10-5-4-6-11-20)22-14-13-19-9-7-8-12-21(19)26(22)31-30(32)37-25/h4-12,15-17,27H,13-14H2,1-3H3/b25-17+ |
InChI Key |
WHXVSZPQGCSESL-KOEQRZSOSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6 |
Origin of Product |
United States |
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